

Introduction: The Strategic Importance of Halogenated Quinazolines

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Compound of Interest

Compound Name: 6-Bromo-2-chloroquinazoline

Cat. No.: B1289443

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The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved anticancer agents. The strategic introduction of halogen atoms, such as bromine and chlorine, onto this scaffold dramatically enhances its synthetic utility.^[1] These halogens serve as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of diverse compound libraries for biological screening.^{[1][2][3]}

6-Bromo-2-chloroquinazoline (CAS No: 882672-05-1) is a particularly valuable building block due to the differential reactivity of its two halogen substituents.^{[1][4]} The chlorine atom at the 2-position and the bromine atom at the 6-position provide orthogonal sites for sequential chemical modifications, enabling the controlled and predictable synthesis of complex, polysubstituted quinazoline derivatives.^{[1][5]}

Molecular Structure and Physicochemical Properties

6-Bromo-2-chloroquinazoline is a crystalline solid at room temperature.^[4] Its fundamental properties are summarized in the table below, providing researchers with essential data for experimental design.

Property	Value	Source(s)
IUPAC Name	6-bromo-2-chloroquinazoline	[6][7]
CAS Number	882672-05-1	[4][6]
Molecular Formula	C ₈ H ₄ BrClN ₂	[4][6][8]
Molecular Weight	243.49 g/mol	[4][6][8]
Appearance	White to off-white crystalline powder	[4]
Melting Point	145-150 °C	[4]
Solubility	Limited solubility in water; Soluble in Chloroform, Ethanol, and Dimethyl Sulfoxide (DMSO)	[4]
SMILES	<chem>C1=CC2=NC(=NC=C2C=C1Br)Cl</chem>	[6]
InChIKey	NYQBZJFZEZEXFP- UHFFFAOYSA-N	[6][8]

Spectroscopic Characterization

While a dedicated, peer-reviewed spectrum for **6-bromo-2-chloroquinazoline** is not readily available in the literature, we can infer its expected spectroscopic characteristics from closely related 6-bromo-quinazoline derivatives. The following data for a 6-bromo-3-phenylquinazolin-4(3H)-one derivative provides a strong illustrative example of the expected proton and carbon environments.[6]

¹H NMR (500 MHz, CDCl₃) - Illustrative Example from a Related Compound[6]

- δ ~8.4 ppm (d, J ≈ 2.0 Hz, 1H): This signal corresponds to the proton at the C5 position of the quinazoline ring, ortho to the bromine atom. The doublet splitting arises from coupling to the proton at C7.

- δ ~7.8-7.9 ppm (dd, $J \approx 8.5, 2.0$ Hz, 1H): This doublet of doublets is assigned to the proton at the C7 position, showing coupling to both the C8 and C5 protons.
- δ ~7.5-7.6 ppm (d, $J \approx 8.5$ Hz, 1H): This doublet represents the proton at the C8 position, coupled to the C7 proton.

^{13}C NMR (125 MHz, CDCl_3) - Illustrative Example from a Related Compound[6]

- δ ~160-161 ppm: Expected region for the C2 and C4 carbons of the pyrimidine ring.
- δ ~146-147 ppm: Corresponds to the quaternary carbon C8a.
- δ ~137-138 ppm: Signal for the C7 carbon.
- δ ~129-130 ppm: Region for the C5 and C8 carbons.
- δ ~121 ppm: Signal for the quaternary carbon C4a.
- δ ~119 ppm: Expected for the bromine-bearing C6 carbon.

Mass Spectrometry Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode shows a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The measured $[\text{M}+\text{H}]^+$ peaks are observed at m/z 243 and 245, consistent with the theoretical molecular weight.[9]

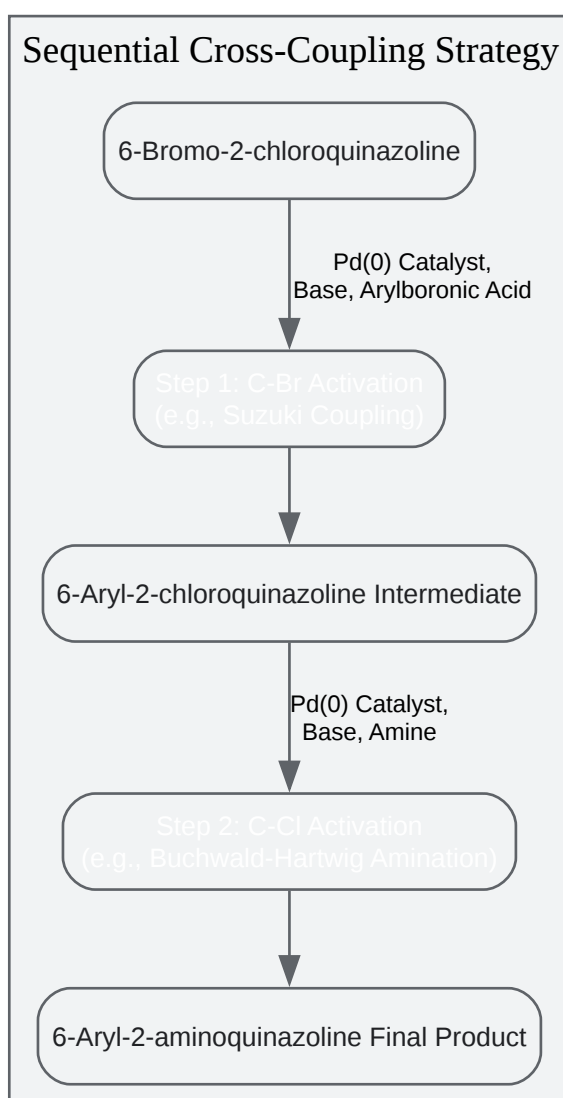
Chemical Reactivity and Synthetic Strategy

The synthetic utility of **6-bromo-2-chloroquinazoline** lies in the differential reactivity of its carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is $\text{C-I} > \text{C-Br} \gg \text{C-Cl}$. [5] This principle is the cornerstone of designing selective, sequential functionalization strategies.

- The C-Br Bond (Position 6): The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. [3][5] This is due to the lower bond dissociation energy of the C-Br bond (approx. 290 kJ/mol) compared to the C-Cl bond (approx. 346 kJ/mol). [3][10] Consequently, the oxidative addition of a $\text{Pd}(0)$ catalyst to the C-Br bond is kinetically favored, allowing for selective functionalization at the 6-position while leaving the 2-chloro substituent intact.

- The C-Cl Bond (Position 2): The C-Cl bond is less reactive and typically requires more forcing conditions (e.g., higher temperatures, stronger electron-donating ligands on the metal catalyst) to participate in cross-coupling reactions.[5] This allows for a second, distinct synthetic transformation to be performed at the 2-position after the 6-position has been modified. This step-wise approach is critical for building molecular complexity in a controlled manner.

The following diagram illustrates the logical workflow for the sequential functionalization of **6-bromo-2-chloroquinazoline**.



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Sequential functionalization workflow.

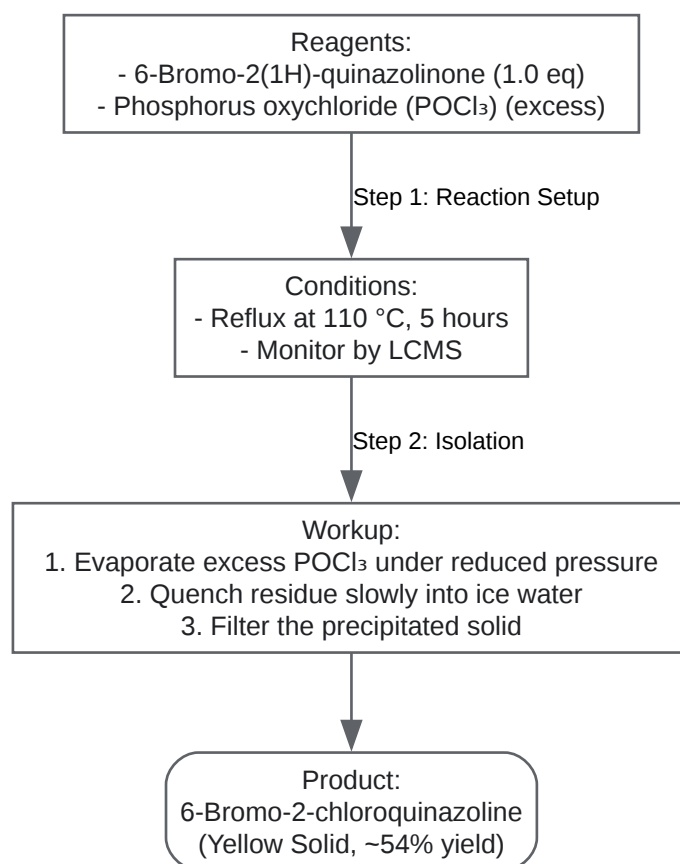
Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and application of **6-bromo-2-chloroquinazoline**.

Synthesis of 6-Bromo-2-chloroquinazoline

This procedure describes the conversion of 6-bromo-2(1H)-quinazolinone to the target compound via chlorination.

Underlying Principle: Phosphorus oxychloride (POCl_3) serves as both the solvent and the chlorinating agent, converting the lactam (quinazolinone) into the corresponding chloro-heterocycle. The reaction is driven by the formation of the stable phosphorus-oxygen bond in the byproducts.



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Synthesis workflow for **6-bromo-2-chloroquinazoline**.Step-by-Step Protocol:[\[9\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-2(1H)-quinazolinone (e.g., 6.0 g, 26.7 mmol) in phosphorus oxychloride (POCl_3 , 80 mL).
- **Heating:** Heat the mixture to reflux at 110 °C and maintain for 5 hours. The progress of the reaction should be monitored by Liquid Chromatography-Mass Spectrometry (LCMS) to ensure complete consumption of the starting material.
- **Solvent Removal:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the majority of the excess POCl_3 by distillation under reduced pressure.
- **Workup and Isolation:** Carefully add the concentrated residue dropwise to a beaker containing ice water (500 mL) with vigorous stirring. A yellow solid will precipitate.
- **Purification:** Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual acid. The product can be further purified by recrystallization from ethanol if necessary.[\[11\]](#)

Representative Application: Suzuki-Miyaura Cross-Coupling at the 6-Position

This protocol details a typical Suzuki-Miyaura reaction, selectively functionalizing the C-Br bond.

Causality of Reagent Choice:

- **Catalyst:** A palladium(0) species, often generated in situ from a precatalyst like $\text{Pd}_2(\text{dba})_3$, is essential for the catalytic cycle.[\[12\]](#)
- **Ligand:** An electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos) is used to stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.

- Base: A base (e.g., K_2CO_3 , CS_2CO_3) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.^{[12][13]}
- Solvent: Anhydrous, degassed solvents like dioxane or toluene are used to prevent catalyst deactivation and unwanted side reactions.

Step-by-Step Protocol:

- Inert Atmosphere: To an oven-dried Schlenk flask, add **6-bromo-2-chloroquinazoline** (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K_2CO_3 , 2.0 eq).
- Catalyst Loading: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., $Pd_2(dba)_3$, 2 mol%) and the phosphine ligand (4 mol%).
- Solvent Addition: Add anhydrous, degassed dioxane via syringe.
- Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC or LCMS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel.

Safety and Handling

6-Bromo-2-chloroquinazoline must be handled with appropriate safety precautions in a well-ventilated fume hood.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^{[6][7]}
- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[14]

Conclusion

6-Bromo-2-chloroquinazoline is a high-value synthetic intermediate that offers a reliable platform for the construction of diverse and complex quinazoline-based molecules. The well-defined differential reactivity of its C-Br and C-Cl bonds allows for predictable and sequential functionalization, making it an indispensable tool for researchers in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for the effective application of this versatile building block in chemical synthesis programs.

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References

- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Bromo-2-chloroquinazoline | C₈H₄BrClN₂ | CID 17913559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. savemyexams.com [savemyexams.com]

- 11. scispace.com [scispace.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemscene.com [chemscene.com]
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